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Compound of Interest

Compound Name: Paulownin

Cat. No.: B8180900

Get Quote

Executive Summary & Chemical Identity
Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of

Paulownia tomentosa (Princess Tree). Structurally, it is closely related to sesamin but

distinguished by a hydroxyl group at the C-7 benzylic position. This structural nuance

significantly alters its solubility, biological reactivity, and spectroscopic signature.

This guide provides a definitive technical reference for the isolation and spectroscopic

validation of Paulownin. It moves beyond simple data listing to explain the causality of the

signals, ensuring you can differentiate Paulownin from its diastereomers (e.g., isopaulownin)

and analogs (e.g., sesamin).

Chemical Profile[1][2][3][4][5][6][7][8]
IUPAC Name: (1R, 3aR, 4S, 6aR)-4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-yl)-1-

hydroxy-tetrahydro-1H,3H-furo[3,4-c]furan

Common Name: (+)-Paulownin

Molecular Formula:
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Molecular Weight: 370.35 g/mol

Key Structural Feature: Fused bis-tetrahydrofuran ring with a C-7 hydroxyl group.

Isolation & Purification Protocol
High-purity spectroscopic data requires high-purity samples. The following protocol is optimized

for Paulownia tomentosa xylem (wood) extraction, minimizing co-elution of the structurally

similar sesamin.

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dried P. tomentosa Xylem
(Ground to 40 mesh)

Extraction
(MeOH, Reflux 3h x 3)

Solvent extraction

Concentration
(Vacuo, <45°C)

Remove solvent

Liquid-Liquid Partition
(H2O vs. EtOAc)

Crude residue

Silica Gel Chromatography
(Gradient Hexane:EtOAc)

Organic layer (EtOAc)

Recrystallization
(MeOH or EtOH)

Paulownin enriched fraction
(Elutes ~40% EtOAc)

Click to download full resolution via product page

Caption: Optimized isolation workflow for Paulownin from lignocellulosic biomass.

Detailed Methodology
Extraction: Suspend 1 kg of dried, ground P. tomentosa wood in 5 L of Methanol (MeOH).

Reflux for 3 hours. Filter and repeat twice.

Partitioning: Evaporate MeOH. Suspend residue in water (500 mL) and partition with Ethyl

Acetate (EtOAc, 500 mL x 3). The lignans concentrate in the EtOAc phase.
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Chromatography: Load the dried EtOAc fraction onto a Silica Gel 60 column. Elute with a

gradient of Hexane:EtOAc (starting 9:1 to 1:1).

Note: Sesamin typically elutes first (less polar). Paulownin elutes later due to the polar -

OH group.

Crystallization: Collect fractions showing a dark spot under UV (254 nm) and a purple/red

color with vanillin-sulfuric acid spray (heating). Recrystallize from hot MeOH to yield colorless

needles.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first line of evidence for the molecular weight and the stability

of the furofuran ring system.

Instrumentation Parameters (Recommended)
Ionization: Electron Impact (EI) at 70 eV or ESI (+).

Source Temp: 200°C.

Fragmentation Logic & Data
The fragmentation of Paulownin is dominated by the stability of the methylenedioxybenzyl

cation and the cleavage of the fused furan rings.
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m/z (Intensity) Ion Identity Structural Significance

370 Molecular Ion
Confirms formula

.

352 Dehydration

Diagnostic: Distinguishes

Paulownin from Sesamin. The

loss of water from C-7 is rapid.

220 RDA Fragment
Retro-Diels-Alder cleavage of

the furan ring system.

203 Fragment A
Cleavage of the bis-furan ring

retaining one aromatic moiety.

161 Benzyl Cation
Methylenedioxybenzyl cation

(stable aromatic fragment).

149 Piperonyl Ion

Characteristic of all

methylenedioxyphenyl

compounds.

135 Fragment B
Further degradation of the

piperonyl moiety.

Infrared (IR) Spectroscopy[8][9]
IR is used primarily to confirm the presence of the hydroxyl group and the integrity of the

methylenedioxy ring.
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Wavenumber (

)
Functional Group Assignment & Notes

3400 - 3450 O-H Stretch

Diagnostic: Broad band.

Confirms the alcohol at C-7.

Absent in Sesamin.

2850 - 2950 C-H Stretch

Aliphatic C-H stretching of the

furan ring and methine

bridges.

1605, 1500 C=C Aromatic
Skeletal vibrations of the

benzene rings.

1250, 1040 C-O-C Stretch

Asymmetric stretching of the

ether linkages in the furan

rings.

930 O-CH2-O

Diagnostic: Characteristic

"methylenedioxy bridge"

vibration.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive validation step. The data below represents Paulownin in Chloroform-d (

).

Numbering Convention: Standard lignan numbering is used, where C-7 and C-7' are the

benzylic positions, and C-8/8' are the bridgehead carbons.

1H NMR Data (500 MHz, )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8180900/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-paulownin-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm)

Multiplicity (

in Hz)
Structural Logic

Ar-H 6.78 - 6.95 Multiplet (6H)

Overlapping signals

from the two aromatic

rings (H-2, 5, 6 and H-

2', 5', 6').

-O-CH2-O- 5.95, 5.96 Singlets (4H)

Two distinct

methylenedioxy

groups.

H-7 4.85
Doublet (

)

Diagnostic: The

benzylic proton

attached to the OH

group. Deshielded

compared to H-7'.

H-7' 4.75
Doublet (

)

The benzylic ether

proton (no OH

attached).

H-9 eq 4.40 - 4.50 Multiplet

Protons on the furan

ring methylene

groups.

H-9 ax 3.80 - 3.90 Multiplet
Diastereotopic partner

to H-9 eq.

H-8' 3.05 Multiplet Bridgehead methine.

H-8 2.50 - 2.60 Multiplet Bridgehead methine.

OH-7 ~3.0 - 3.5 Broad Singlet

Hydroxyl proton (shift

varies with

concentration/water

content).

13C NMR Data (125 MHz, )
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Position (ppm) Assignment

C-Ar (Quaternary) 147.0 - 148.0
Oxygenated aromatic carbons

(C-3, C-4).

C-Ar (Tertiary) 130 - 135
Aromatic ring junction carbons

(C-1).

C-Ar (Methine) 106 - 120 Aromatic C-H (C-2, C-5, C-6).

-O-CH2-O- 101.1, 101.2 Methylenedioxy carbons.

C-7 87.6

Diagnostic: Hemiacetal-like

carbon (attached to OH).

Significantly downfield.

C-7' 85.8 Benzylic ether carbon.

C-9 71.5 Furan ring methylene.

C-9' 69.8 Furan ring methylene.

C-8 60.5 Bridgehead methine.

C-8' 50.0 Bridgehead methine.

Structural Elucidation Logic
To ensure scientific integrity, one must validate the stereochemistry. The key distinction

between Paulownin and its isomers lies in the coupling constants of the furan ring protons.

Logic Flow Diagram

Unknown Sample MS: m/z 370?
No (Reject)

IR: OH present?Yes 1H NMR: H-7 Doublet?Yes (3400 cm-1) Identify as
(+)-Paulownin

d, J=5.0Hz at 4.85ppm

Click to download full resolution via product page

Caption: Decision tree for spectroscopic validation of Paulownin.
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Critical Validation Points
The C-7 Hydroxyl: In Sesamin, H-7 and H-7' are chemically equivalent (or nearly so) and

appear as a singlet or tight multiplet around 4.7 ppm. In Paulownin, the C-7 OH breaks this

symmetry. You must see two distinct benzylic signals (4.85 ppm and 4.75 ppm).

Stereochemistry (cis-fused): The coupling constant

and

typically ranges from 4-6 Hz, indicating a cis-fused furofuran ring system characteristic of
Paulownin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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